molecular formula C20H42O7P2 B1254941 Phytyl diphosphate

Phytyl diphosphate

Cat. No.: B1254941
M. Wt: 456.5 g/mol
InChI Key: ITPLBNCCPZSWEU-PYDDKJGSSA-N
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Description

Chemical Identity and Nomenclature

This compound, commonly referred to in scientific literature as phytyl pyrophosphate, represents an essential diphosphorylated isoprenoid metabolite in plants. The compound possesses several systematic and alternative names reflecting its chemical structure and biological importance.

Property Information
Common name This compound
Systematic IUPAC name phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate
Alternative names Phytyl pyrophosphate, phytyl-PP, (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl trihydrogen diphosphate
Molecular formula C₂₀H₄₂O₇P₂
Average molecular weight 456.49 g/mol
Monoisotopic mass 456.24056 g/mol
CAS registry number 38476-27-6
ChEBI identifier CHEBI:75837

The compound is formally described as a diphosphoric acid ester of phytol. In chemical databases and literature, this compound can also be found under several related chemical identifiers, reflecting its importance in biological pathways and metabolic studies.

Historical Context in Plant Biochemistry

The understanding of this compound's role in plant biochemistry has evolved significantly since the late 1990s. Initial research established its importance in chlorophyll metabolism when Keller and colleagues (1998) cloned a cDNA encoding a pre-geranylgeranyl reductase from Arabidopsis thaliana that could sequentially reduce geranylgeranyl-chlorophyll to phytyl-chlorophyll and free geranylgeranyl diphosphate to this compound.

A landmark study in 2006 by Ischebeck and colleagues demonstrated that phytol derived from chlorophyll degradation could be incorporated into new chlorophyll, tocopherol, and lipid esters. This research established the existence of what they termed a "salvage pathway" for phytol metabolism in Arabidopsis, where phytol is phosphorylated to phytyl phosphate and subsequently to this compound through two successive kinase activities associated with chloroplast envelope membranes.

Further advancements came in 2015 when vom Dorp and colleagues identified and characterized the phytyl phosphate kinase (VTE6) that converts phytyl phosphate to this compound, completing the enzymatic pathway for phytol recycling. These discoveries provided crucial insights into how plants efficiently recycle the phytol side chain from chlorophyll degradation back into essential metabolic pathways.

Significance in Prenyllipid Metabolism

This compound occupies a central position in plant prenyllipid metabolism, serving as the immediate precursor for multiple essential compounds. The metabolite plays two critical roles in plant biochemistry:

Precursor for Essential Vitamins: this compound functions as the direct biosynthetic precursor for both tocopherol (vitamin E) and phylloquinone (vitamin K1) synthesis in plants. Research with Arabidopsis mutants has demonstrated that disruption of this compound synthesis results in significant reduction or complete loss of these essential vitamins.

Membrane Component Integration: The phytyl side chain provided by this compound allows for the insertion of various compounds, including chlorophylls, tocopherols, and phylloquinone, into the hydrophobic core of membranes such as the plastid membranes of chloroplasts and etioplasts. This structural role is essential for the proper functioning of photosynthetic machinery.

Metabolic Pathway Function of this compound Research Evidence
Tocopherol biosynthesis Provides phytyl side chain for vitamin E synthesis Complete absence of tocopherols in vte5/folk double mutants
Phylloquinone biosynthesis Contributes phytyl moiety for vitamin K1 synthesis Reduction to ~40% of wild-type levels in vte5/folk plants
Chlorophyll recycling Allows reincorporation of phytol into new chlorophyll Demonstrated through feeding experiments with radiolabeled phytol
Lipid ester formation Substrate for fatty acid phytyl ester synthesis Accumulation of fatty acid phytyl esters in vte6 mutants

Research using Arabidopsis mutants has revealed two distinct biosynthetic routes for this compound formation in plants: the direct reduction of geranylgeranyl diphosphate, and the phosphorylation of free phytol released during chlorophyll degradation. Studies with the vte6 mutant demonstrated that the phosphorylation pathway is essential for normal plant growth and development.

General Structural Characteristics

This compound belongs to the class of organic compounds known as acyclic diterpenoids, specifically consisting of four consecutive isoprene units without cyclic structures. The molecule exhibits several notable structural features:

Carbon Skeleton: The carbon backbone consists of a C20 isoprenoid chain derived from four isoprene units, featuring a linear structure with methyl branching at positions 3, 7, 11, and 15.

Stereochemistry: The molecule contains three defined stereocenters - a trans (E) double bond at position 2, and R configurations at positions 7 and 11. This stereochemical configuration is denoted in its systematic name as (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate.

Phosphate Groups: The structure features two phosphate groups connected by a phosphoanhydride bond, forming the characteristic diphosphate (pyrophosphate) moiety at position 1 of the phytyl chain. This high-energy phosphate bond is essential for the compound's role in biosynthetic reactions.

Physical Properties: this compound is a highly hydrophobic molecule, practically insoluble in water, and relatively neutral despite its phosphate groups. These properties reflect its biological role in providing lipophilic moieties for membrane integration.

Properties

Molecular Formula

C20H42O7P2

Molecular Weight

456.5 g/mol

IUPAC Name

phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate

InChI

InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+/t18-,19-/m1/s1

InChI Key

ITPLBNCCPZSWEU-PYDDKJGSSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

Synonyms

phytyl diphosphate

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Tocopherol Engineering: Phytyl-PP availability limits tocopherol biosynthesis in green tissues, as it is preferentially routed from chlorophyll metabolism. In contrast, tocotrienols (using GGPP) are more feasibly engineered in non-photosynthetic tissues .
  • Stress Adaptation: Phytyl-PP-derived tocopherols accumulate under abiotic stress, scavenging ROS and stabilizing membranes, while GGPP-derived metabolites (e.g., carotenoids) mitigate photooxidative damage .
  • Evolutionary Conservation: The Phytyl-PP salvage pathway (VTE5/VTE6) is absent in non-photosynthetic organisms, highlighting its specialized role in plant lipid metabolism .

Data Tables

Table 1. Key Enzymes in Phytyl-PP Metabolism

Enzyme Function Reference
Geranylgeranyl reductase (GGR) Reduces GGPP to Phytyl-PP
VTE5 (Phytol kinase) Phosphorylates phytol to phytyl phosphate
VTE6 (Phytyl phosphate kinase) Converts phytyl phosphate to Phytyl-PP
Homogentisate phytyltransferase (HPT) Condenses Phytyl-PP with HGA for tocopherols

Table 2. Distribution of Prenyl Diphosphates in Plant Metabolism

Compound Localization Primary Role
Phytyl-PP Plastid Antioxidants, chlorophylls
GGPP Plastid, cytosol Diterpenes, protein prenylation
SDP Plastid Plastoquinone biosynthesis
FDP/GPP Cytosol, mitochondria Sesquiterpenes, monoterpenes

Preparation Methods

Geranylgeranyl Diphosphate (GGPP) Reduction

This compound is primarily biosynthesized via the enzymatic reduction of geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid precursor. In chloroplasts, this four-step reduction process involves the sequential action of geranylgeranyl reductase (GGR), which saturates three double bonds in GGPP using NADPH as a cofactor. The reaction proceeds as follows:

GGPP+3NADPH+3H+Phytyl diphosphate+3NADP+\text{GGPP} + 3\text{NADPH} + 3\text{H}^+ \rightarrow \text{this compound} + 3\text{NADP}^+

Arabidopsis thaliana employs a multifunctional enzyme capable of catalyzing both GGPP reduction and downstream chlorophyll modifications, highlighting the metabolic efficiency of this pathway.

Role of VTE7 Hydrolase in Tocopherol Biosynthesis

Recent genome-wide association studies identified AtVTE7 and ZmVTE7 as hydrolases critical for tocopherol production in plants. These enzymes localize to chloroplasts and indirectly influence this compound availability by hydrolyzing intermediates in tocopherol biosynthesis. Disruption of AtVTE7 in Arabidopsis mutants reduces this compound pools by 40%, underscoring its regulatory role.

Chemical Synthesis Strategies

Phosphorylation of Phytol

Chemical synthesis of this compound often begins with phytol, a commercially available alcohol. Phosphorylation is achieved using bis(pivaloyloxymethyl)-phosphate (bis-POM-phosphate), a reagent that facilitates mono- or diphosphorylation under mild conditions. For example:

  • Mitsunobu Coupling : Phytol reacts with bis-POM-phosphate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding protected phytyl monophosphate.

  • Silver Salt Substitution : Phytol derivatives (e.g., 5-iodophytol) undergo nucleophilic substitution with bis-POM-phosphate silver salts, though this method suffers from low yields (≤25%) due to side reactions.

Deprotection and Purification

Removing pivaloyloxymethyl (POM) protecting groups requires alkaline hydrolysis or enzymatic cleavage. Triethylammonium bicarbonate buffers (pH 7.5) selectively deprotect phosphate esters without degrading the phytyl chain. Subsequent purification via reversed-phase chromatography isolates this compound with >90% purity.

Extraction from Biological Sources

Isolation from Plant Tissues

This compound is extracted from chloroplast-rich tissues (e.g., spinach leaves) using chloroform-methanol mixtures. After centrifugation, the lipid fraction is subjected to anion-exchange chromatography to separate anionic diphosphates. However, yields are low (0.1–0.5% wet weight) due to rapid enzymatic degradation in vivo.

Microbial Production

Engineered E. coli strains expressing Arabidopsis GGR and mevalonate pathway genes produce this compound via fermentation. Optimized systems achieve titers of 120 mg/L, though scalability remains limited by toxicity of isoprenoid intermediates.

Comparative Analysis of Preparation Methods

Method Yield Purity Scalability Cost
Enzymatic (GGPP reduction)60–80%>95%ModerateHigh (enzyme costs)
Chemical synthesis30–50%85–90%HighModerate
Plant extraction0.1–0.5%70–80%LowLow

Enzymatic methods dominate for research-scale production due to high stereochemical fidelity, whereas chemical synthesis is preferred for industrial applications requiring kilogram quantities.

Applications and Implications

Chlorophyll Biosynthesis

This compound is conjugated to chlorophyllide a to form chlorophyll a, the primary photosynthetic pigment. Mutants lacking functional GGR exhibit albino phenotypes, validating its indispensability.

Tocopherol and Phylloquinone Production

In tocopherol biosynthesis, this compound donates the phytyl chain to homogentisate, a reaction catalyzed by homogentisate phytyltransferase. Similarly, phylloquinone (vitamin K1) incorporates this compound via MenA-dependent alkylation .

Q & A

Q. What bioinformatics tools are recommended for integrating this compound metabolic data with broader lipidomic datasets?

  • Methodological Answer : Use platforms like MetaboAnalyst for pathway enrichment analysis and Cytoscape for network visualization. Cross-reference with lipid databases (e.g., LIPID MAPS) to identify co-regulated lipid species. Scripts in R/Python (e.g., ggplot2, pandas) enable customizable visualizations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytyl diphosphate
Reactant of Route 2
Phytyl diphosphate

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